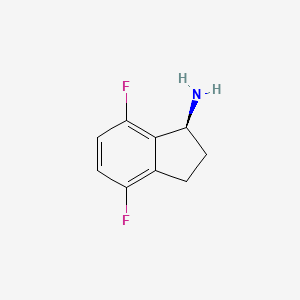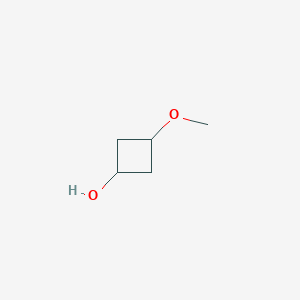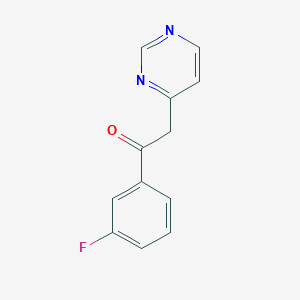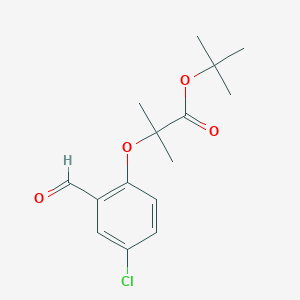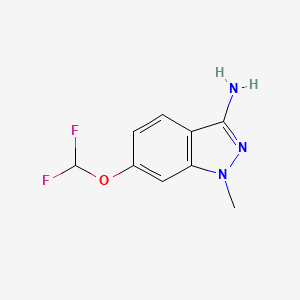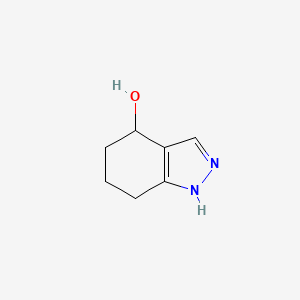
1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid
Vue d'ensemble
Description
“1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C11H10F2O2 . It is a derivative of cyclobutanecarboxylic acid, where the cyclobutane ring is substituted with a 3,5-difluorophenyl group .
Molecular Structure Analysis
The molecular weight of “1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid” is 212.19 . The InChI code for this compound isInChI=1S/C11H10F2O2/c12-8-4-9(13)6-10(5-8)15-11(14)7-2-1-3-7/h4-7H,1-3H2 .
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Synthesis of Trifluoromethyl-Substituted Analogues : Research conducted by Radchenko et al. (2009) involved the synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, which are structurally related to 1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid. These compounds were synthesized from 1,3-dibromoacetone dimethyl ketal, highlighting the compound's role in developing new chemical entities (Radchenko et al., 2009).
Photochemical Dimerization Studies : Schwarzer and Weber (2014) explored the photochemical dimerization of a fluorinated dibenzylideneacetone, leading to the formation of a cyclobutane derivative. This study underscores the potential of cyclobutane-based compounds in photochemical applications (Schwarzer & Weber, 2014).
Conformational Analysis : Reisner et al. (1983) examined the structure and conformation of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid. Their work provides insight into the molecular geometry and bonding characteristics of cyclobutane derivatives, which are important for understanding the chemical behavior of these compounds (Reisner et al., 1983).
Material Science Applications
- Development of Liquid Crystal Alignment Layers : Lee et al. (2007) synthesized a series of poly(amic acid)s using cyclobutane-1,2,3,4-tetracarboxylic dianhydride, which is structurally similar to 1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid. These compounds were used for liquid crystal alignment layers in display devices, showcasing the material science application of cyclobutane derivatives (Lee et al., 2007).
Radiochemistry Applications
- PET Tracer Synthesis for Tumor Delineation : Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), which is structurally similar to 1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid. FACBC is used as a PET tracer for tumor delineation, indicating the relevance of cyclobutane derivatives in medical imaging and diagnostics (Shoup & Goodman, 1999).
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-8-4-7(5-9(13)6-8)11(10(14)15)2-1-3-11/h4-6H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMKQTLHCVUBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC(=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




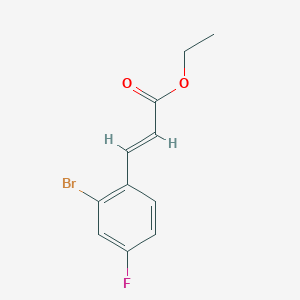


![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)
